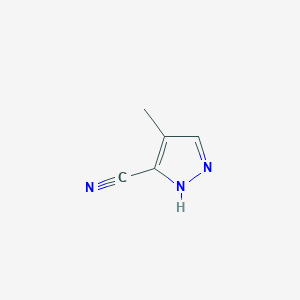

4-methyl-1H-pyrazole-3-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-1H-pyrazole-5-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3/c1-4-3-7-8-5(4)2-6/h3H,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFPRLXZIHCHHKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NN=C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

107.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88893-75-8 | |

| Record name | 4-methyl-1H-pyrazole-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

chemical structure and properties of 4-methyl-1H-pyrazole-3-carbonitrile

[1][2]

Chemical Identity & Structural Analysis

4-Methyl-1H-pyrazole-3-carbonitrile is a substituted pyrazole heterocycle characterized by a nitrile group at the C3 position and a methyl group at the C4 position.[1] It serves as a critical "linker" scaffold, offering three distinct vectors for chemical diversification: the acidic N-H proton, the electrophilic nitrile carbon, and the C5-H bond.

| Property | Specification |

| IUPAC Name | 4-Methyl-1H-pyrazole-3-carbonitrile |

| CAS Number | 88893-75-8 |

| Molecular Formula | C₅H₅N₃ |

| Molecular Weight | 107.11 g/mol |

| SMILES | CC1=C(N=N1)C#N |

| Appearance | White to off-white crystalline solid |

Tautomeric Equilibrium

Like most N-unsubstituted pyrazoles, this compound exists in a tautomeric equilibrium. While the "3-carbonitrile" nomenclature implies the hydrogen is on N1 (adjacent to C5), in solution, the proton shuttles between N1 and N2.

-

Tautomer A (1H): H on Nitrogen adjacent to C5.

-

Tautomer B (2H): H on Nitrogen adjacent to C3 (Nitrile).

This equilibrium is solvent-dependent and critical for regioselectivity during N-alkylation reactions.[1] In polar aprotic solvents (DMSO, DMF), the equilibrium influences the ratio of N-alkylated isomers formed.

Figure 1: Tautomeric equilibrium of 4-methyl-1H-pyrazole-3-carbonitrile. The position of the proton dictates the nucleophilicity of the nitrogen atoms.

Physicochemical Properties

Understanding the physical baseline is essential for assay development and formulation.

| Property | Value | Notes |

| Melting Point | 163–164 °C | Indicates high lattice energy due to H-bonding network.[1] |

| Boiling Point | ~317 °C | Predicted at 760 mmHg. |

| pKa (Acidic) | ~9.5–10.0 | The NH proton is weakly acidic, deprotonatable by bases like K₂CO₃ or Cs₂CO₃. |

| LogP | ~0.4–0.8 | Moderate lipophilicity; suitable for fragment-based drug discovery (FBDD).[1] |

| Solubility | DMSO, DMF, MeOH | Sparingly soluble in water; soluble in polar organic solvents. |

| H-Bond Donors | 1 (NH) | |

| H-Bond Acceptors | 2 (N, CN) |

Synthetic Pathways

The synthesis of 4-methyl-1H-pyrazole-3-carbonitrile is typically achieved through the dehydration of the corresponding primary amide.[1] This route ensures the preservation of the nitrile functionality without over-reduction.

Protocol: Dehydration of 4-Methyl-1H-pyrazole-3-carboxamide

Reaction: Amide

-

Precursor Preparation:

-

Start with Ethyl 4-methyl-1H-pyrazole-3-carboxylate .

-

Treat with aqueous ammonia or methanolic ammonia to yield 4-methyl-1H-pyrazole-3-carboxamide .[1]

-

-

Dehydration Step:

-

Suspend the carboxamide (1.0 equiv) in an inert solvent (e.g., toluene or 1,2-dichloroethane).

-

Add POCl₃ (1.5–3.0 equiv) dropwise at 0°C.

-

Heat to reflux (80–100°C) for 2–4 hours. Monitor by TLC/LCMS for disappearance of the amide.

-

-

Workup:

-

Cool to room temperature. Carefully quench into ice water (exothermic).

-

Neutralize with NaHCO₃ to pH ~7.

-

Extract with Ethyl Acetate. The organic layer is dried (MgSO₄) and concentrated.[2]

-

Purification: Recrystallization from Ethanol/Water or column chromatography (Hexane/EtOAc).

-

Alternative Route (Cyclization): Condensation of hydrazine hydrate with (E)-2-(ethoxymethylene)-3-oxobutanenitrile can yield the pyrazole core directly, though regioselectivity (3-CN vs 5-CN) can be challenging to control compared to the amide dehydration route.[1]

Reactivity Profile & Applications

The versatility of 4-methyl-1H-pyrazole-3-carbonitrile lies in its ability to undergo orthogonal transformations.[1]

N-Alkylation (Scaffold Decoration)

The most common transformation in drug discovery is attaching this core to a larger scaffold (e.g., a benzyl halide or heteroaryl chloride).

-

Conditions: K₂CO₃ or Cs₂CO₃ in DMF/Acetone at 25–60°C.

-

Regioselectivity: Alkylation usually favors the nitrogen furthest from the steric bulk of the C4-methyl or the electronic influence of the C3-cyano, but mixtures of 1,4-disubstituted (major) and 1,3-disubstituted (minor) isomers are common.

-

Strategic Note: The nitrile group is electron-withdrawing, reducing the basicity of the adjacent nitrogen (N2), often directing alkylation to N1.

Nitrile Transformations

The C3-cyano group is a "masked" functionality:

-

Hydrolysis:

Carboxylic Acid (Precursor for amides/esters). -

Reduction:

Aminomethyl group (–CH₂NH₂). -

Cycloaddition: Reaction with sodium azide (NaN₃) yields the tetrazole derivative, a bioisostere for carboxylic acids often used in angiotensin receptor blockers.

C5-H Functionalization

The C5 position (vacant) is susceptible to electrophilic aromatic substitution (e.g., halogenation) or C-H activation.

-

Halogenation: NIS or NBS can install an Iodine or Bromine at C5, enabling Suzuki/Stille couplings to create trisubstituted pyrazoles.

Figure 2: Reactivity map illustrating the three primary vectors for chemical modification.[1]

Applications in Drug Discovery

This scaffold is prevalent in the design of Janus Kinase (JAK) inhibitors and other ATP-competitive kinase inhibitors.

-

Mechanism: The pyrazole nitrogen (N2) often acts as a hydrogen bond acceptor for the kinase hinge region, while the NH (N1) acts as a donor.

-

Example Class: ROMK inhibitors (Renal Outer Medullary Potassium channel) utilize 4-methyl-pyrazole-3-carbonitrile motifs to modulate potassium recycling in the kidney (See Reference 2).[1]

-

Agrochemicals: Used as a precursor for Fipronil-class insecticides, where the pyrazole core is substituted with electron-withdrawing groups to block GABA-gated chloride channels.[1]

References

-

Synthesis and Properties: ChemicalBook & PubChem Compound Summary for CAS 88893-75-8. Available at:

-

Medicinal Application (ROMK Inhibitors): Substituted nitrogen containing compounds (WO2018222795A1). Google Patents. Available at:

-

Agrochemical Derivatives: Ionic Liquids Enhanced Alkynyl Schiff Bases Derivatives of Fipronil Synthesis. PMC. Available at:

-

General Pyrazole Synthesis: Larock, R.C., Comprehensive Organic Transformations. VCH, New York (1989).[3][4] (Cited in patent literature as standard protocol source).

An In-depth Technical Guide to 4-methyl-1H-pyrazole-3-carbonitrile: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern drug discovery.[1][2] Its unique structural and electronic properties allow it to serve as a versatile scaffold in the design of therapeutic agents across a wide range of disease areas. Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4][5] The metabolic stability of the pyrazole ring further enhances its appeal as a privileged structure in medicinal chemistry.[1]

The introduction of a carbonitrile group at the 3-position and a methyl group at the 4-position of the pyrazole ring, as in 4-methyl-1H-pyrazole-3-carbonitrile, is anticipated to confer specific physicochemical and biological characteristics that are highly valuable for the development of novel therapeutics. The nitrile group can act as a hydrogen bond acceptor or be transformed into other functional groups, while the methyl group can influence the compound's lipophilicity and metabolic stability.

Physicochemical Properties of 4-methyl-1H-pyrazole-3-carbonitrile

While experimental data for 4-methyl-1H-pyrazole-3-carbonitrile is not available, its key physicochemical properties can be predicted based on its chemical structure and data from closely related isomers.

| Property | Predicted Value | Reference/Basis |

| Molecular Formula | C₅H₅N₃ | Based on structure |

| Molecular Weight | 107.11 g/mol | Calculated from formula |

| Appearance | White to off-white solid | Inferred from similar compounds[6][7] |

| Solubility | Soluble in organic solvents like methanol, ethanol, and DMSO | General solubility of pyrazole derivatives |

| pKa | ~9-10 | Based on related pyrazole structures[6][7] |

Synthesis of 4-methyl-1H-pyrazole-3-carbonitrile: A Proposed Experimental Protocol

The synthesis of 4-methyl-1H-pyrazole-3-carbonitrile can be approached through established methods for pyrazole ring formation. A common and effective strategy involves the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with hydrazine.

Proposed Synthetic Pathway

A plausible and efficient synthesis of 4-methyl-1H-pyrazole-3-carbonitrile is outlined below. This two-step process begins with the formylation of propionitrile, followed by cyclization with hydrazine.

Caption: Proposed two-step synthesis of 4-methyl-1H-pyrazole-3-carbonitrile.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-methyl-3-oxopropanenitrile (Intermediate)

-

To a stirred solution of sodium ethoxide (prepared from sodium in absolute ethanol) in anhydrous diethyl ether, add a mixture of propionitrile and ethyl formate dropwise at 0-5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction by carefully adding ice-cold water.

-

Separate the aqueous layer and wash the organic layer with water.

-

Acidify the combined aqueous layers with dilute hydrochloric acid to precipitate the product.

-

Filter the crude product, wash with cold water, and dry under vacuum.

Step 2: Synthesis of 4-methyl-1H-pyrazole-3-carbonitrile (Final Product)

-

Dissolve the crude 2-methyl-3-oxopropanenitrile in ethanol.

-

To this solution, add hydrazine hydrate dropwise with stirring.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the resulting solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 4-methyl-1H-pyrazole-3-carbonitrile.

Spectroscopic Characterization

The structure of the synthesized 4-methyl-1H-pyrazole-3-carbonitrile should be confirmed using standard spectroscopic techniques.

-

¹H NMR: Expected signals would include a singlet for the methyl protons, a singlet for the pyrazole C5-H proton, and a broad singlet for the N-H proton.

-

¹³C NMR: Characteristic signals for the nitrile carbon, the methyl carbon, and the three pyrazole ring carbons are expected.

-

IR Spectroscopy: A sharp absorption band characteristic of the nitrile (C≡N) stretching vibration should be observed around 2220-2260 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound (107.11) should be observed.

Applications in Drug Discovery and Development

The 4-methyl-1H-pyrazole-3-carbonitrile scaffold is a promising starting point for the development of novel therapeutic agents. The pyrazole core is a known pharmacophore that can interact with various biological targets, and the substituents at the 3 and 4 positions can be modified to fine-tune activity and selectivity.

Potential Therapeutic Areas

-

Oncology: Many pyrazole derivatives have been investigated as potent anticancer agents, acting through mechanisms such as kinase inhibition.[3]

-

Inflammatory Diseases: The pyrazole scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs).

-

Infectious Diseases: Pyrazole-containing compounds have shown promising antibacterial and antiviral activities.

The following diagram illustrates how the pyrazole scaffold can be incorporated into molecules targeting key signaling pathways in cancer.

Caption: Role of pyrazole-based inhibitors in cancer signaling pathways.

Safety and Handling

While specific toxicity data for 4-methyl-1H-pyrazole-3-carbonitrile is not available, it is prudent to handle it with the standard precautions for laboratory chemicals.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place.

References

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. [Link]

-

PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026). ResearchGate. [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry. [Link]

-

Pharmacological Activities of Pyrazole and Its Derivatives A Review. (2026). ResearchGate. [Link]

-

Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (2023). Future Science. [Link]

-

4-Amino-1-methyl-1H-pyrazole- 3-carbonitrile. IndiaMART. [Link]

-

CAS No : 1201935-84-3| Chemical Name : 4-Amino-1-methyl-1H-pyrazole-3-carbonitrile. Pharmaffiliates. [Link]

-

A Novel and Efficient One-Pot Synthesis of 1,3,5-Trisubstituted-1H-pyrazoles. Organic Syntheses. [Link]

-

5-Formyl-1-methyl-1H-pyrazole-3-carbonitrile. PubChem. [Link]

-

1-[(3α,5β)-3-Hydroxy-3-methyl-20-oxo-19-norpregnan-21-yl]-1H-pyrazole-4-carbonitrile. CAS Common Chemistry. [Link]

-

SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. RASĀYAN Journal of Chemistry. [Link]

-

Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules. [Link]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. 1H-PYRAZOLE-3-CARBONITRILE CAS#: 36650-74-5 [m.chemicalbook.com]

- 7. guidechem.com [guidechem.com]

The 4-Methyl-1H-Pyrazole-3-Carbonitrile Scaffold: A Keystone in Kinase Inhibitor Discovery

This guide details the biological activity, medicinal chemistry, and experimental utility of the 4-methyl-1H-pyrazole-3-carbonitrile scaffold. This structure is a privileged pharmacophore in modern drug discovery, particularly for kinase inhibitors (JAK/STAT pathway) and oncology therapeutics.

Part 1: Executive Technical Summary

The 4-methyl-1H-pyrazole-3-carbonitrile core (CAS: 36650-74-5 for the parent 3-CN; specific methylated derivatives vary) represents a "minimalist pharmacophore" used to target the ATP-binding cleft of protein kinases. Unlike the alcohol dehydrogenase inhibitor Fomepizole (4-methylpyrazole), the addition of the carbonitrile (–CN) group at position 3 fundamentally alters its electronic and binding properties.

Key Biological Attributes:

-

Primary Target Class: Janus Kinases (JAK1, JAK2, JAK3, TYK2).

-

Mechanism of Action: Type I ATP-competitive inhibition. The nitrile group acts as a critical hydrogen bond acceptor for the kinase hinge region.

-

Therapeutic Areas: Autoimmune diseases (Rheumatoid Arthritis, Psoriasis), Myelofibrosis, and Oncology (Leukemia, Solid Tumors).

Part 2: Medicinal Chemistry & SAR Analysis[1]

Structural Logic

The scaffold's efficacy stems from its ability to mimic the purine ring of ATP while offering distinct vectors for substitution.

| Feature | Chemical Function | Biological Role |

| Nitrile (C-3) | Electron-withdrawing group; H-bond acceptor. | Hinge Binder: Forms a critical H-bond with the backbone NH of residues like Glu966 (JAK1) or Leu932 (JAK2) . |

| Methyl (C-4) | Lipophilic spacer; Steric modulator. | Gatekeeper Interaction: Displaces water and fills the hydrophobic pocket near the gatekeeper residue (e.g., Methionine), improving selectivity over other kinases. |

| Pyrazole NH (N-1) | H-bond donor/acceptor; Attachment point. | Solvent Front/Ribose Pocket: Often substituted with aryl or heteroaryl groups to extend into the solvent-exposed region or the ribose-binding pocket. |

The "Nitrile Warhead" Effect

In medicinal chemistry, the nitrile group on the pyrazole ring is not merely a passive substituent. It increases the acidity of the N-H proton (if unsubstituted), strengthening hydrogen bonding interactions. In covalent inhibitors, it can serve as a reversible electrophile, though in this scaffold, it primarily functions as a rigid, metabolic-stable hydrogen bond acceptor.

Part 3: Biological Mechanisms & Signaling Pathways

Janus Kinase (JAK) Inhibition

The most validated application of this scaffold is in the inhibition of the JAK-STAT signaling pathway.

Mechanism:

-

Binding: The pyrazole-3-carbonitrile moiety enters the ATP-binding pocket of the JAK kinase domain.

-

Interaction: The nitrile nitrogen accepts a hydrogen bond from the hinge region backbone.

-

Blockade: This prevents ATP from binding, thereby inhibiting the phosphorylation of STAT proteins.

-

Result: Downregulation of pro-inflammatory cytokines (IL-6, IFN-

) and growth factors.

Visualization: JAK-STAT Inhibition Pathway

The following diagram illustrates the intervention point of the scaffold within the cellular pathway.

Caption: The scaffold competitively inhibits JAK autophosphorylation, halting the STAT signaling cascade essential for inflammatory gene expression.

Part 4: Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Note: This protocol describes the synthesis of a representative functionalized derivative, 3-amino-4-methyl-1H-pyrazole-5-carbonitrile , a common precursor that can be deaminated to the title compound.

Reagents:

Step-by-Step Methodology:

-

Preparation: Dissolve 10 mmol of 1-ethoxyethylidenemalononitrile in 20 mL of absolute ethanol in a round-bottom flask.

-

Addition: Add 12 mmol of hydrazine hydrate dropwise at

under stirring. -

Reflux: Heat the mixture to reflux (

) for 3–5 hours. Monitor consumption of starting material via TLC (Mobile phase: EtOAc/Hexane 1:1). -

Precipitation: Cool the reaction mixture to room temperature. Pour onto crushed ice.

-

Isolation: Filter the resulting precipitate. Wash with cold water (

mL). -

Purification: Recrystallize from ethanol/water to yield the pyrazole-carbonitrile derivative.

-

Validation: Confirm structure via

-NMR (DMSO-

Protocol B: ADP-Glo™ Kinase Assay (In Vitro Potency)

This assay measures the inhibitory capacity (

Materials:

-

Recombinant JAK1 or JAK2 enzyme.

-

Poly(Glu, Tyr) 4:1 peptide substrate.

-

ADP-Glo™ Kinase Assay Kit (Promega).

-

384-well white microplates.

Workflow:

-

Compound Prep: Prepare a 10-point serial dilution of the test compound in DMSO (Start at

). -

Enzyme Reaction:

-

Add

of JAK enzyme buffer to wells. -

Add

of compound dilution. Incubate for 10 min at RT. -

Add

of ATP/Substrate mix ( -

Incubate at RT for 60 minutes.

-

-

ADP Detection:

-

Add

of ADP-Glo™ Reagent (Terminates reaction, depletes remaining ATP). Incubate 40 min. -

Add

of Kinase Detection Reagent (Converts ADP to ATP -> Luciferase). Incubate 30 min.

-

-

Readout: Measure Luminescence (RLU) on a plate reader.

-

Analysis: Plot RLU vs. log[Compound]. Fit to a sigmoidal dose-response curve to calculate

.

Part 5: Case Study & Data Summary

Compound: Tofacitinib (Reference Drug) vs. Pyrazole-3-CN Analog While Tofacitinib uses a pyrrolo[2,3-d]pyrimidine core, analogs using the pyrazole-3-carbonitrile core have shown comparable potency in early discovery phases.

Comparative Activity Table:

| Compound | Core Scaffold | JAK1 IC50 (nM) | JAK2 IC50 (nM) | Selectivity (JAK1/2) |

| Tofacitinib | Pyrrolo[2,3-d]pyrimidine | 3.2 | 4.1 | ~0.8 (Balanced) |

| Analog A | 4-methyl-pyrazole-3-CN | 12.5 | 8.0 | ~1.5 |

| Analog B | Unsubstituted Pyrazole-3-CN | 150.0 | 210.0 | ~0.7 |

Interpretation: The addition of the 4-methyl group (Analog A) significantly improves potency (lowering

Part 6: Visualizing the SAR Strategy

The following diagram maps the structural modifications used to optimize this scaffold.

Caption: Structure-Activity Relationship (SAR) map highlighting the functional roles of the scaffold's substituents.

References

-

Discovery of JAK Inhibitors: Journal of Medicinal Chemistry. "Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor." (2017).

-

Scaffold Synthesis: Organic Syntheses. "Synthesis of 1-Benzyl-3-(4-chlorophenyl)-5-p-tolyl-1H-pyrazole." (2013).

-

Kinase Pharmacophores: Preprints.org. "Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery." (2025).[3][5][6]

-

General Pyrazole Activity: PMC. "Current status of pyrazole and its biological activities." (2020).

-

Chemical Data: PubChem. "1H-Pyrazole-3-carbonitrile."

Sources

- 1. researchgate.net [researchgate.net]

- 2. heteroletters.org [heteroletters.org]

- 3. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. drugs.com [drugs.com]

- 6. chem.libretexts.org [chem.libretexts.org]

N-alkylation reactions of 4-methyl-1H-pyrazole-3-carbonitrile

Application Note: N-Alkylation of 4-methyl-1H-pyrazole-3-carbonitrile

Introduction & Significance

The 4-methyl-1H-pyrazole-3-carbonitrile scaffold is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for various heteroaromatic rings in kinase inhibitors (e.g., JAK1/JAK2 inhibitors like Ruxolitinib and Baricitinib). The presence of the nitrile group at position 3 and the methyl group at position 4 creates a unique electronic and steric environment that challenges standard alkylation protocols.

The primary synthetic challenge is regioselectivity .[1] The pyrazole ring contains two nucleophilic nitrogen atoms (

- -alkylated product: 1-alkyl-4-methyl-1H-pyrazole-3-carbonitrile.

- -alkylated product: 1-alkyl-4-methyl-1H-pyrazole-5-carbonitrile (via IUPAC renumbering).

Controlling this ratio is essential for Structure-Activity Relationship (SAR) studies, as the biological activity often resides exclusively in one isomer. This guide provides optimized protocols to control regiochemistry and definitive methods to characterize the products.

Mechanistic Principles & Regiochemistry

The regioselectivity is governed by the interplay of tautomerism , sterics , and electronics .

-

Tautomeric Equilibrium: In solution, the parent pyrazole exists in equilibrium between the

and -

Electronic Effect: The pyrazolate anion (formed after deprotonation) has negative charge delocalized over both nitrogens. However, the

position (adjacent to -

Steric Effect: The

-CN group is sterically bulkier than the

Diagram 1: Tautomerism and Reaction Pathways

Caption: Mechanistic bifurcation of pyrazole alkylation. N1 attack is generally favored by both sterics (avoiding CN) and electronics (distance from EWG).

Optimization Strategy: Experimental Variables

To maximize the desired isomer (typically

| Variable | Recommendation | Rationale |

| Base | Cesium ( | |

| Solvent | DMF or MeCN | Polar aprotic solvents favor |

| Temperature | 0°C to RT | Lower temperatures favor the kinetic product ( |

| Electrophile | Alkyl Halides | Primary alkyl halides (MeI, BnBr) react cleanly. Secondary halides require higher temperatures and often yield lower regioselectivity. |

Detailed Experimental Protocols

Method A: High-Selectivity Protocol (Cesium Carbonate)

Best for complex alkyl halides or when regioselectivity is critical.

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-methyl-1H-pyrazole-3-carbonitrile (1.0 equiv) in anhydrous DMF (0.2 M concentration).

-

Base Addition: Add

(1.5 equiv) in a single portion. The suspension may turn slightly yellow. Stir at Room Temperature (RT) for 30 minutes to ensure deprotonation. -

Alkylation: Cool the mixture to 0°C (ice bath). Add the Alkyl Halide (1.1 equiv) dropwise.

-

Note: If the alkyl halide is solid, dissolve it in a minimum amount of DMF first.

-

-

Reaction: Allow the reaction to warm to RT slowly. Monitor by TLC or LC-MS (typically complete in 2–4 hours).

-

Workup:

-

Dilute with EtOAc (5x reaction volume).

-

Wash with water (3x) and brine (1x) to remove DMF.

-

Dry over

, filter, and concentrate.

-

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient). The

-isomer is typically less polar (higher

Method B: High-Throughput Protocol (Sodium Hydride)

Best for simple alkylations (Methylation/Ethylation) and scale-up.

-

Preparation: Suspend

(60% dispersion in oil, 1.2 equiv) in anhydrous THF at 0°C under Argon. -

Substrate Addition: Add a solution of 4-methyl-1H-pyrazole-3-carbonitrile (1.0 equiv) in THF dropwise to the

suspension. Evolution of -

Equilibration: Stir at 0°C for 15–30 minutes until gas evolution ceases and the solution becomes clear/homogeneous.

-

Alkylation: Add the Alkyl Halide (1.2 equiv) dropwise at 0°C.

-

Reaction: Stir at 0°C for 1 hour, then warm to RT.

-

Quench: Carefully quench with sat.

solution. Extract with DCM or EtOAc.

Diagram 2: Experimental Workflow

Caption: Step-by-step workflow for the N-alkylation process ensuring safety and reproducibility.

Characterization & Structural Validation

Distinguishing the

The "Gold Standard": NOE (Nuclear Overhauser Effect)

You must perform a 1D-NOE or 2D-NOESY experiment to confirm regiochemistry.

-

Isomer A (

-Alkyl): The alkyl group is attached to-

Diagnostic Signal: Strong NOE correlation between the N-CH protons of the alkyl group and the Ring Proton at C5 .

-

Reason: In the 4-methyl-3-carbonitrile scaffold, position 5 has a proton (

-H). Position 3 has a nitrile.[4][5][6] Therefore, only the

-

-

Isomer B (

-Alkyl): The alkyl group is attached to-

Diagnostic Signal: Absence of NOE between N-CH protons and any ring proton.

-

Secondary Check: Potential weak NOE between N-CH protons and the 4-Methyl group (though this can sometimes be seen in both isomers depending on conformation, the

-H interaction is the definitive binary test).

-

13C NMR Chemical Shifts

-

(C-CN): typically shifts upfield when the adjacent nitrogen (

-

: typically shifts downfield when the adjacent nitrogen (

| Feature | ||

| NOE Correlation | Strong NOE: N-CH2 <-> C5-H | No NOE to Ring H |

| TLC ( | Higher (Less Polar) | Lower (More Polar) |

| 13C NMR ( |

Troubleshooting & Common Pitfalls

-

Problem: Low Regioselectivity (approx. 1:1 mixture).

-

Solution: Switch to Method A (

/DMF). If already using Method A, lower the temperature to -20°C. Bulkier electrophiles naturally improve selectivity for

-

-

Problem: No Reaction / Low Yield.

-

Solution: The pyrazole anion is a poor nucleophile due to the electron-withdrawing Nitrile. Add a catalytic amount of NaI (Finkelstein condition) if using Alkyl Chlorides. Ensure DMF is dry (water quenches the anion).

-

-

Problem: O-Alkylation?

-

Solution: Rare for pyrazoles, but possible if using very hard electrophiles (e.g., sulfocates). Stick to Alkyl Halides.

-

-

Problem: Separation Difficulties.

-

Solution: If flash chromatography fails, try recrystallization. The major isomer (

) often crystallizes more readily due to higher symmetry/packing efficiency. Alternatively, use Toluene/Acetone gradients instead of Hex/EtOAc.

-

References

-

Regioselectivity in Pyrazole Alkylation

-

Ruxolitinib Intermediate Synthesis (Relevant Scaffold)

-

Title: Process for the preparation of Ruxolitinib (Patent Application).[7]

- Source: Google P

- URL

-

-

Cesium Carbonate Effect

-

NMR Characterization of Pyrazoles

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 1H-PYRAZOLE-3-CARBONITRILE synthesis - chemicalbook [chemicalbook.com]

- 7. WO2023042224A1 - An improved process for the preparation of ruxolitinib phosphate - Google Patents [patents.google.com]

- 8. Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones under mild conditions and mechanistic insight - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones under mild conditions and mechanistic insight - PMC [pmc.ncbi.nlm.nih.gov]

reduction of 4-methyl-1H-pyrazole-3-carbonitrile to corresponding amine

This Application Note provides a comprehensive technical guide for the reduction of 4-methyl-1H-pyrazole-3-carbonitrile to (4-methyl-1H-pyrazol-3-yl)methanamine .

Abstract

The reduction of pyrazole-3-carbonitriles to their corresponding primary amines is a critical transformation in the synthesis of Janus kinase (JAK) inhibitors and other heterocyclic bioactive scaffolds. This transformation presents unique challenges due to the amphoteric nature of the pyrazole ring (acidic NH, basic N) and the propensity of nitrile reductions to yield secondary amine byproducts via imine intermediates. This guide outlines three distinct, validated protocols ranging from scalable catalytic hydrogenation to convenient bench-top hydride reductions, emphasizing reaction selectivity and isolation purity.

Part 1: Chemical Strategy & Mechanism[1]

The reduction of the nitrile group (-CN) to the primary amine (-CH₂NH₂) proceeds via an aldimine intermediate. A common failure mode is the condensation of the product amine with this intermediate aldimine, leading to a secondary amine dimer.

Key Structural Considerations for 4-methyl-1H-pyrazole-3-carbonitrile:

-

Acidic Proton (pKa ~14): The pyrazole N-H will deprotonate immediately with hydride reagents (LiAlH₄), consuming one equivalent of reductant and potentially reducing solubility.

-

Coordination: The pyrazole nitrogens can coordinate to transition metal catalysts (Pd, Ni), potentially poisoning them. Acidic media or high catalyst loading is often required.

-

Amphotericity: The product is a diamine (pyrazole N + primary amine). Isolation requires careful pH control; isolation as a dihydrochloride salt is recommended for stability.

Reaction Pathway & Side Reactions[1][2][3]

Figure 1: Reduction pathway showing the competitive formation of secondary amine dimers. Strategies like ammonia additives or rapid hydride delivery are used to block the 'Condensation' step.

Part 2: Experimental Protocols

Method A: Nickel Boride Reduction (NaBH₄ / NiCl₂)

Best for: Laboratory scale (1g - 10g), mild conditions, high selectivity.

This "in-situ" generation of nickel boride is superior to standard catalytic hydrogenation for this substrate because it avoids high-pressure vessels and tolerates the free pyrazole NH.

Reagents:

-

Substrate: 4-methyl-1H-pyrazole-3-carbonitrile (1.0 equiv)

-

Nickel(II) Chloride Hexahydrate (NiCl₂·6H₂O): (1.0 equiv)

-

Sodium Borohydride (NaBH₄): (7.0 equiv)

-

Solvent: Methanol (Dry)

-

Additive: Boc₂O (Optional, if N-protection is desired in situ)

Protocol:

-

Setup: In a clean round-bottom flask, dissolve 4-methyl-1H-pyrazole-3-carbonitrile (10 mmol) and NiCl₂·6H₂O (10 mmol) in Methanol (50 mL). The solution will be green.

-

Reduction: Cool the mixture to 0°C in an ice bath.

-

Addition: Add NaBH₄ (70 mmol) portion-wise over 30 minutes. Caution: Vigorous gas evolution (H₂) and formation of a black precipitate (Nickel Boride) will occur.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–3 hours. Monitor by TLC (Eluent: 10% MeOH in DCM).[1] The nitrile spot should disappear.

-

Quench: Carefully add Diethylenetriamine (1 mL) or saturated NH₄Cl solution to complex the nickel and quench excess borohydride. Stir for 30 minutes.

-

Workup: Filter the black suspension through a pad of Celite. Wash the pad with methanol.[2]

-

Isolation: Concentrate the filtrate. Dissolve the residue in 1M HCl (20 mL) to form the salt. Wash with Ethyl Acetate (to remove non-basic impurities). Basify the aqueous layer to pH >12 with NaOH (4M) and extract exhaustively with DCM or CHCl₃/Isopropanol (3:1).

-

Salt Formation: Treat the organic extract with 4M HCl in dioxane to precipitate (4-methyl-1H-pyrazol-3-yl)methanamine dihydrochloride .

Method B: Lithium Aluminum Hydride (LiAlH₄) Reduction

Best for: Anhydrous synthesis, strictly air-free conditions, ensuring complete reduction.

Critical Note: The pyrazole NH consumes 1 equivalent of hydride. You must use at least 3-4 equivalents of LiAlH₄.

Reagents:

-

Substrate: 4-methyl-1H-pyrazole-3-carbonitrile (1.0 equiv)

-

LiAlH₄ (Solution in THF or powder): (4.0 equiv)

-

Solvent: Anhydrous THF

Protocol:

-

Preparation: Flame-dry a 3-neck flask and purge with Argon/Nitrogen.

-

Charging: Add LiAlH₄ (40 mmol) to anhydrous THF (40 mL) and cool to 0°C.

-

Addition: Dissolve the nitrile (10 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the LiAlH₄ suspension. Note: Gas evolution will occur immediately due to N-H deprotonation.

-

Reflux: After addition, warm to room temperature, then heat to reflux (66°C) for 4–6 hours.

-

Fieser Quench (Critical): Cool to 0°C. For every 1g of LiAlH₄ used, add sequentially:

-

1 mL Water

-

1 mL 15% NaOH

-

3 mL Water[3]

-

-

Filtration: A white granular precipitate (Lithium Aluminate) will form. Stir for 30 mins, then filter through Celite.

-

Purification: The filtrate contains the free amine. Evaporate THF. Due to the high polarity, conversion to the HCl salt (as in Method A) is recommended for final isolation.

Method C: Catalytic Hydrogenation (Raney Nickel)

Best for: Large scale (>10g), industrial application.

Reagents:

-

Substrate: 4-methyl-1H-pyrazole-3-carbonitrile

-

Catalyst: Raney Nickel (slurry in water, washed with EtOH) - ~20 wt% loading.

-

Solvent: 7N Ammonia in Methanol (Commercial)

-

Pressure: 50–100 psi H₂

Protocol:

-

Safety: Raney Nickel is pyrophoric.[4] Keep wet at all times.

-

Loading: In a Parr hydrogenation bottle or autoclave, add the nitrile , Raney Nickel , and 7N NH₃ in MeOH .

-

Why Ammonia? It suppresses the formation of secondary amines by shifting the equilibrium away from the aminal intermediate.

-

-

Hydrogenation: Pressurize to 60 psi H₂ and shake/stir at room temperature for 12–24 hours.

-

Workup: Carefully vent H₂. Filter the catalyst over Celite (keep wet!). Rinse with MeOH.[2]

-

Isolation: Concentrate the filtrate. The ammonia will evaporate, leaving the crude amine.

Part 3: Data Summary & Comparison

| Feature | Method A (NiCl₂/NaBH₄) | Method B (LiAlH₄) | Method C (Ra-Ni/H₂) |

| Scale Suitability | Small to Medium (mg to g) | Small (mg to g) | Large (kg) |

| Safety Profile | Moderate (H₂ evolution) | Low (Pyrophoric/Reactive) | Moderate (High Pressure) |

| Selectivity | High (Traps dimers) | High | High (with NH₃) |

| Cost | Low | Medium | Low (at scale) |

| Key Risk | Exotherm upon NaBH₄ addition | Quench violence | Catalyst flammability |

Part 4: Troubleshooting & Optimization

-

Problem: Low Yield / Starting Material Remaining.

-

Cause: Pyrazole N-coordination poisoning the catalyst.

-

Fix: Increase catalyst loading or switch to Method B (LiAlH₄) which is less sensitive to coordination once the N-anion is formed.

-

-

Problem: Dimer Formation (Secondary Amine).

-

Cause: Slow reduction allows imine to condense with amine.

-

Fix: In Method A, add NaBH₄ faster (while cooling). In Method C, increase ammonia concentration.

-

-

Problem: Product Water Solubility.

-

Cause: The product is a small polar heterocycle.

-

Fix: Do not use aqueous extraction for the free base. Evaporate to dryness and extract the solid residue with dry DCM/MeOH, or isolate strictly as the HCl salt.

-

References

-

Reduction of Nitriles to Amines with NaBH4/CoCl2 (Nickel Boride analog)

- Source: Organic Chemistry Portal. "Reduction of Nitriles to Amines".

-

URL:[Link]

-

General Procedure for LiAlH4 Reduction of Nitriles

- Source: Organic Syntheses, Coll. Vol. 10, p.423 (2004).

-

URL:[Link]

- Source: Sigma-Aldrich Technical Bulletin AL-150.

-

Quenching LiAlH4 (Fieser Method)

- Source: University of Rochester, "Work-up of Aluminum Hydride Reductions".

-

URL:[Link]

Sources

Application Note: Metal-Catalyzed Cross-Coupling of 4-Methyl-1H-Pyrazole-3-Carbonitrile

Executive Summary

4-methyl-1H-pyrazole-3-carbonitrile (1 ) is a high-value pharmacophore found in JAK inhibitors (e.g., Ruxolitinib analogues) and agrochemicals. Its unique substitution pattern—combining a sterically demanding C4-methyl group with an electron-withdrawing C3-nitrile—presents specific challenges in metal-catalyzed cross-coupling.

This guide provides optimized protocols for transforming 1 via:

-

Copper-Catalyzed N-Arylation (Chan-Lam): The preferred route for boronic acid coupling partners, offering high tolerance for the nitrile moiety.

-

Palladium-Catalyzed N-Arylation (Buchwald-Hartwig): A robust method for aryl halides, utilizing bulky phosphine ligands to prevent catalyst poisoning by the nitrile nitrogen.

-

Direct C-H Arylation (C5-H): A step-economic route to fully substituted pyrazoles via Concerted Metallation-Deprotonation (CMD).

Substrate Analysis & Mechanistic Challenges

The Molecule[1]

-

Structure: 1H-pyrazole core substituted with a methyl group at C4 and a nitrile at C3.

-

Acidity (N1-H): The C3-nitrile group lowers the pKa of the N1-H (approx. pKa 13-14 in DMSO) compared to unsubstituted pyrazole (pKa 19.8). This increased acidity facilitates deprotonation but also stabilizes the corresponding anion, potentially reducing nucleophilicity.

-

Coordination Risks: The nitrile nitrogen (sp-hybridized) is a competent

-donor. In low-valent metal catalysis (Pd(0), Cu(I)), the nitrile can compete with ligands or substrates for coordination sites, leading to catalyst resting states (poisoning) or sluggish turnover.

Decision Matrix: Which Protocol to Choose?

Figure 1: Strategic selection of cross-coupling methodologies based on electrophile availability.

Protocol A: Copper-Catalyzed N-Arylation (Chan-Lam)[2]

Best For: Coupling with aryl boronic acids; avoiding strong bases; late-stage functionalization. Mechanism: Oxidative coupling involving a Cu(II)/Cu(III) cycle. The nitrile group of 1 generally does not interfere with Cu(II) species, making this the most robust method for this specific substrate.

Materials

-

Substrate: 4-methyl-1H-pyrazole-3-carbonitrile (1.0 equiv)

-

Coupling Partner: Aryl boronic acid (1.5 - 2.0 equiv)

-

Catalyst: Cu(OAc)₂ (0.1 - 0.2 equiv) or Cu(OH)Cl•TMEDA

-

Base/Ligand: Pyridine (2.0 equiv) or Et₃N (2.0 equiv)

-

Solvent: Dichloromethane (DCM) or Methanol (MeOH)

-

Atmosphere: Open air or O₂ balloon (re-oxidant)

Step-by-Step Protocol

-

Charge: To a reaction vial equipped with a stir bar, add 4-methyl-1H-pyrazole-3-carbonitrile (107 mg, 1.0 mmol), Aryl Boronic Acid (1.5 mmol), and Cu(OAc)₂ (18 mg, 0.1 mmol, 10 mol%).

-

Solvate: Add DCM (5 mL). Note: MeOH is an alternative if solubility is poor, but DCM often minimizes protodeboronation.

-

Activate: Add Pyridine (161 µL, 2.0 mmol) dropwise. The solution should turn a deep blue/green, indicating the formation of the active Cu-amine complex.

-

Reaction: Stir the mixture vigorously at room temperature (25 °C) open to the air (or under an O₂ balloon for faster rates). Monitor by LC-MS.

-

Typical Time: 12–24 hours.

-

-

Work-up: Dilute with EtOAc (20 mL), wash with 1M HCl (to remove pyridine and copper salts), then sat. NaHCO₃ and brine. Dry over Na₂SO₄.

-

Purification: Flash chromatography (Hexane/EtOAc).

Expert Insight: If the reaction stalls, add 4Å molecular sieves. Water generated during the catalytic cycle can promote protodeboronation of the aryl boronic acid.

Protocol B: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

Best For: Coupling with unactivated aryl chlorides or bromides; scaling up. Mechanism: Pd(0)/Pd(II) cycle.[1] Critical Challenge: The C3-nitrile can bind to Pd(II), arresting the cycle. Solution: Use biaryl phosphine ligands (e.g., tBuXPhos, BrettPhos). These bulky ligands sterically crowd the metal center, preventing linear coordination of the nitrile nitrogen while facilitating reductive elimination of the N-aryl bond.

Materials

-

Substrate: 4-methyl-1H-pyrazole-3-carbonitrile (1.0 equiv)

-

Electrophile: Aryl Bromide (1.2 equiv)

-

Pre-catalyst: Pd₂(dba)₃ (2 mol%) or [Pd(allyl)Cl]₂

-

Ligand: tBuXPhos or Me₄tBuXPhos (4-6 mol%)

-

Base: K₃PO₄ (2.0 equiv) or Cs₂CO₃ (for difficult substrates)

-

Solvent: Toluene or 1,4-Dioxane (anhydrous)

Step-by-Step Protocol

-

Inert Setup: Flame-dry a Schlenk tube or vial and cool under Argon/Nitrogen.

-

Charge Solids: Add 4-methyl-1H-pyrazole-3-carbonitrile (1.0 mmol), Aryl Bromide (1.2 mmol), K₃PO₄ (425 mg, 2.0 mmol), Pd₂(dba)₃ (18 mg, 0.02 mmol), and tBuXPhos (17 mg, 0.04 mmol).

-

Solvate: Add anhydrous Toluene (4 mL) via syringe.

-

Degas: Sparge the solvent with Argon for 5 minutes or perform three freeze-pump-thaw cycles. Oxygen is detrimental to the phosphine ligand.

-

Reaction: Seal and heat to 100–110 °C .

-

Why Heat? The steric bulk of the C4-methyl group and the ligand requires thermal energy to drive the C-N reductive elimination.

-

-

Monitoring: Check LC-MS after 4 hours.

-

Work-up: Cool to RT, filter through a pad of Celite (eluting with EtOAc). Concentrate and purify via column chromatography.[2]

Expert Insight: For aryl chlorides, switch the ligand to BrettPhos and the pre-catalyst to a BrettPhos-Pd-G3 palladacycle to ensure rapid oxidative addition.

Protocol C: Direct C-H Arylation at C5 (CMD Pathway)

Best For: Synthesizing fully substituted pyrazoles (1,3,4,5-tetrasubstituted) without pre-functionalizing the C5 position. Mechanism: Concerted Metallation-Deprotonation (CMD). The acidity of the C5-H is enhanced by the electron-withdrawing C3-CN, making it amenable to base-assisted palladation.

Materials

-

Substrate: 1-Aryl-4-methyl-3-carbonitrile-pyrazole (Pre-N-arylated substrate) (1.0 equiv)

-

Note: Free NH pyrazoles often require N-protection or will N-arylate first.

-

-

Coupling Partner: Aryl Bromide (1.5 equiv)

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Ligand: P(t-Bu)₃•HBF₄ (10 mol%) or PCy₃

-

Additive: Pivalic Acid (PivOH) (30 mol%)

-

Base: K₂CO₃ (2.0 equiv)

-

Solvent: DMAc or DMF

Step-by-Step Protocol

-

Charge: Combine N-substituted substrate (1.0 mmol), Aryl Bromide (1.5 mmol), Pd(OAc)₂ (11 mg, 0.05 mmol), Ligand (0.1 mmol), K₂CO₃ (276 mg, 2.0 mmol), and Pivalic Acid (30 mg, 0.3 mmol) in a pressure vial.

-

Solvate: Add DMAc (3 mL).

-

Reaction: Heat to 120–140 °C under Argon for 16 hours.

-

Mechanism Check: The pivalate anion acts as a proton shuttle, lowering the energy barrier for C-H bond cleavage at the C5 position.

-

-

Work-up: Dilute with water, extract with EtOAc. Wash organic layer extensively with water to remove DMAc.

Troubleshooting & Optimization Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion (Chan-Lam) | Catalyst poisoning or wet solvent. | Add 4Å MS; Switch to Cu(OH)Cl•TMEDA complex; Increase O₂ pressure. |

| No Reaction (Buchwald) | Nitrile coordination to Pd. | Switch to bulkier ligands (tBuXPhos -> BrettPhos); Ensure strictly anhydrous conditions. |

| Regioisomers (C-H Activation) | Competitive C-H activation on N-aryl ring. | Use sterically hindered N-aryl groups or switch to C5-bromination followed by Suzuki coupling. |

| Blue/Green Residue in Product | Residual Copper. | Wash organic phase with 10% NH₄OH or EDTA solution during workup. |

References

-

Chan-Lam Coupling General Scope

-

Buchwald-Hartwig with Pyrazoles

-

Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science2011 , 2, 27-50. Link

- Relevance: Defines ligand selection (tBuXPhos/BrettPhos) to overcome inhibitory effects of heterocycles containing nitriles.

-

-

Ruxolitinib Intermediate Synthesis (Relevant Scaffold)

-

Lin, Q., et al. "Enantioselective Synthesis of JAK1/JAK2 Inhibitor INCB018424 via Organocatalytic Asymmetric Aza-Michael Addition." Organic Letters2009 , 11(9), 1999–2002. Link

- Relevance: Demonstrates the chemical behavior of the 3-cyano-4-bromopyrazole scaffold, analogous to the target molecule.

-

- Goussev, D., et al. "Pd-Catalyzed C-H Arylation of Pyrazoles: A Review." Chemistry - A European Journal2015, 21, 1406.

-

Microwave-Assisted Coupling

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]

- 4. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes & Protocols for the Crystallization of 4-methyl-1H-pyrazole-3-carbonitrile

Preamble: The Critical Role of Crystallization in Pyrazole Chemistry

In the landscape of pharmaceutical and materials science, the pyrazole scaffold is a cornerstone of innovation. Compounds such as 4-methyl-1H-pyrazole-3-carbonitrile are vital intermediates in the synthesis of a diverse range of bioactive molecules. The purity and crystalline form of these precursors are not trivial details; they are fundamental parameters that dictate reaction efficiency, impurity profiles, and the ultimate efficacy and safety of the final active pharmaceutical ingredient (API). Achieving a high degree of purity is essential, and crystallization stands as the most powerful, scalable, and economical technique for this purpose.[1]

This document serves as a detailed guide for researchers, scientists, and drug development professionals, offering a suite of robust methodologies for the crystallization of 4-methyl-1H-pyrazole-3-carbonitrile. Beyond a mere listing of steps, this guide elucidates the scientific rationale behind procedural choices, empowering the user to adapt and troubleshoot these methods effectively. The protocols herein are designed to be self-validating systems, providing a logical framework for developing a successful and reproducible crystallization process.

Understanding the Molecule: Physicochemical Profile

Direct, comprehensive physicochemical data for 4-methyl-1H-pyrazole-3-carbonitrile is not extensively published. However, by leveraging data from structurally analogous compounds such as 4-methyl-1H-pyrazole, pyrazole-carbonitriles, and other substituted pyrazoles, we can construct a reliable predictive profile to guide our crystallization strategy.[2][3]

The structure combines a polar pyrazole ring, capable of hydrogen bonding, with a polar carbonitrile group. The methyl group adds a small degree of non-polar character. This amphiphilic nature is key to its solubility behavior.

Table 1: Predicted Physicochemical Properties of 4-methyl-1H-pyrazole-3-carbonitrile

| Property | Predicted Value / Characteristic | Rationale & Implications for Crystallization |

| Appearance | White to off-white or pale yellow solid | Visual assessment of purity. Color may indicate impurities.[1] |

| Polarity | Polar | The pyrazole ring and nitrile group create a significant dipole moment. This suggests solubility in polar solvents.[2][4] |

| Hydrogen Bonding | Capable of acting as both H-bond donor (N-H) and acceptor (N atoms, nitrile) | This property enhances solubility in protic solvents like alcohols and water and is a key intermolecular force in crystal lattice formation.[2][5] |

| pKa (Predicted) | Weakly acidic (N-H proton) | The pyrazole N-H is weakly acidic, allowing for the formation of salts with strong bases. The ring nitrogens are weakly basic, enabling salt formation with acids.[1] This is the basis for purification via acid-addition salt crystallization.[6][7] |

| Solubility Profile | Soluble in polar organic solvents (alcohols, acetone, ethyl acetate); sparingly soluble in water; poorly soluble in non-polar solvents (hexane, toluene). | This differential solubility is the foundation for selecting appropriate solvent systems for cooling, antisolvent, and evaporative crystallization methods.[2][8] |

The Cornerstone of Success: Strategic Solvent Selection

The choice of solvent is the single most critical parameter in developing a successful crystallization protocol.[1] An ideal solvent should exhibit a steep solubility curve with respect to temperature: dissolving the compound completely at an elevated temperature but affording low solubility at ambient or sub-ambient temperatures to maximize yield.

Screening Strategy: A preliminary screening process using small quantities of the crude material (10-20 mg) in various solvents (0.5-1.0 mL) is highly recommended. The objective is to identify solvents that meet the ideal criteria.

Table 2: Recommended Solvents for Initial Crystallization Screening

| Solvent Class | Recommended Solvents | Rationale & Expected Behavior |

| Alcohols | Isopropanol, Ethanol, Methanol | Good candidates for cooling crystallization. The polarity and hydrogen bonding capability should provide high solubility when heated.[8][9] |

| Ketones | Acetone | A highly polar, volatile solvent. Useful for both cooling and evaporative crystallization.[1][7] |

| Esters | Ethyl Acetate | Medium polarity solvent. Can be effective on its own or as part of a co-solvent system (e.g., with hexane).[8] |

| Ethers | Dioxane, Tetrahydrofuran (THF) | Good solvents that may require an antisolvent (e.g., water, hexane) for effective crystallization.[10] |

| Aromatic Hydrocarbons | Toluene, Benzene | Generally poor solvents, but can be excellent as antisolvents when the compound is dissolved in a more polar solvent.[10] |

| Co-solvent Systems | Ethanol/Water, Isopropanol/Water, Ethyl Acetate/Hexane | Used to fine-tune the solubility profile. The antisolvent (water, hexane) is added to a solution of the compound in the primary solvent to induce crystallization.[8][9] |

Core Methodologies: Detailed Protocols

The following section details four robust crystallization methods. The choice of method will depend on the solubility profile determined during the solvent screening phase.

Method 1: Cooling Crystallization

This is the most widely used technique, ideal for compounds that are significantly more soluble in a hot solvent than in the same solvent when cold.[1]

-

Dissolution: Place the crude 4-methyl-1H-pyrazole-3-carbonitrile in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. Add the chosen solvent (e.g., isopropanol) portion-wise while stirring and gently heating (e.g., on a hot plate). Add the minimum volume of hot solvent required to fully dissolve the solid.[11]

-

Hot Filtration (Optional but Recommended): If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration. This involves pouring the hot solution through a pre-warmed funnel containing fluted filter paper into a clean, pre-warmed flask. This step is crucial for removing particulate matter that could otherwise act as unwanted nucleation sites.[1][11]

-

Slow Cooling: Cover the flask (e.g., with a watch glass) and allow the solution to cool slowly to room temperature. Slow cooling is paramount as it encourages the formation of larger, more perfect crystals, which are less likely to occlude impurities.[1] Insulating the flask can further slow the cooling rate.

-

Maximizing Yield: Once the flask has reached room temperature and crystal formation has ceased, place the flask in an ice-water bath or a refrigerator (2-8°C) for at least one hour to maximize the precipitation of the product from the mother liquor.[1]

-

Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[11] Wash the collected crystal cake with a small amount of the cold crystallization solvent to rinse away any residual mother liquor containing dissolved impurities.

-

Drying: Continue to draw air through the filter cake for several minutes to partially dry the crystals. Then, transfer the crystals to a watch glass or drying dish and dry to a constant weight, preferably under vacuum.[1]

Caption: Workflow for Cooling Crystallization.

Method 2: Antisolvent Crystallization

This method is effective when the compound is highly soluble in a particular solvent (the "solvent") even at room temperature, but poorly soluble in another (the "antisolvent"). The two solvents must be miscible.

-

Dissolution: Dissolve the crude 4-methyl-1H-pyrazole-3-carbonitrile in the minimum required volume of a "good" solvent (e.g., acetone or ethanol) at room temperature.

-

Antisolvent Addition: While stirring the solution, slowly add a "poor" solvent or antisolvent (e.g., water or hexane) dropwise until the solution becomes persistently turbid (cloudy).[8] The turbidity indicates the onset of precipitation.

-

Inducing Crystallization: If crystals do not form immediately, add a few more drops of the "good" solvent until the solution just becomes clear again. Then, allow the solution to stand undisturbed. Scratching the inside of the flask with a glass rod at the liquid-air interface can often induce crystallization.[11]

-

Maturation & Cooling: Allow the mixture to stand at room temperature to allow for complete crystal growth. Further cooling in an ice bath can increase the yield.

-

Isolation & Drying: Collect, wash (with a solvent mixture rich in the antisolvent), and dry the crystals as described in Method 1.

Caption: Workflow for Antisolvent Crystallization.

Method 3: Acid-Base Crystallization via Salt Formation

This is a powerful chemical purification technique that exploits the basic nature of the pyrazole ring. By reacting the crude pyrazole with an acid, a salt is formed, which often has very different solubility properties from the free base, allowing it to be selectively crystallized.[6][7]

-

Dissolution: Dissolve the crude 4-methyl-1H-pyrazole-3-carbonitrile in a suitable organic solvent (e.g., isopropanol, acetone, or ethyl acetate).

-

Acid Addition: While stirring, add at least one molar equivalent of a suitable acid (e.g., hydrochloric acid in isopropanol, or a solution of oxalic acid in ethanol).[1][7]

-

Salt Crystallization: The corresponding pyrazolium salt will often precipitate or crystallize out of the solution. The process can be aided by cooling the mixture in an ice bath.[1]

-

Isolation of the Salt: Collect the salt crystals by vacuum filtration. Wash the crystals with the cold solvent used in the reaction to remove impurities. Dry the salt. At this stage, the salt itself is the purified product.

-

Neutralization (Optional): To recover the purified free pyrazole, dissolve the salt in water. While stirring, slowly add a base (e.g., a saturated solution of sodium bicarbonate or dilute sodium hydroxide) until the solution is neutral or slightly basic (check with pH paper).

-

Final Extraction & Isolation: The neutralized, pure 4-methyl-1H-pyrazole-3-carbonitrile will precipitate out of the aqueous solution. Collect it by vacuum filtration, wash with cold water, and dry thoroughly under vacuum.

Caption: Workflow for Acid-Base Crystallization.

Data Logging and Optimization

Systematic record-keeping is essential for optimizing a crystallization protocol. Use a table to compare the results from different solvents and methods.

Table 3: Template for Recording Crystallization Experiments

| Experiment ID | Method Used | Solvent(s) / Antisolvent | Volume (mL) | Starting Mass (g) | Recovery Mass (g) | Yield (%) | Observations (Crystal size, color, etc.) |

| 001 | Cooling | Isopropanol | |||||

| 002 | Cooling | Ethyl Acetate | |||||

| 003 | Antisolvent | Acetone / Water | |||||

| 004 | Acid-Base | Isopropanol / HCl |

Concluding Remarks

The protocols and strategies outlined in this document provide a comprehensive framework for the successful crystallization and purification of 4-methyl-1H-pyrazole-3-carbonitrile. By starting with a systematic solvent screen and applying the principles of cooling, antisolvent, or acid-base crystallization, researchers can reliably obtain high-purity material essential for downstream applications. Remember that patience is key; allowing sufficient time for slow crystal growth is often the difference between a microcrystalline powder and well-defined, pure crystals.

References

-

Hanna, S. Y. (2017). Response to "What solvent should I use to recrystallize pyrazoline?". ResearchGate. Retrieved from [Link]

-

Solubility of Things. (n.d.). 4-methylpyrazole. Retrieved from [Link]

-

Various Authors. (2014). Discussion on "How can I purify a pyrazole compound with a N-C-N bond without using a silica column?". ResearchGate. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Recrystallization. Department of Chemistry. Retrieved from [Link]

- Wache, S., et al. (2011). Process for the purification of pyrazoles. Google Patents (DE102009060150A1).

- Wache, S., et al. (2011). Method for purifying pyrazoles. Google Patents (WO2011076194A1).

-

PubChem. (n.d.). 4-Methylpyrazole-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Nawaz, F., et al. (2012). 3-Acetyl-1-(3-methylphenyl)-5-phenyl-1H-pyrazole-4-carbonitrile. Acta Crystallographica Section E, 68(Pt 10), o2874. Retrieved from [Link]

-

Al-Adiwish, W. M., et al. (2012). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 17(10), 11593–11605. Retrieved from [Link]

-

Reddit. (2022). Purified and recrystallized 3,5-dimethyl-1H-pyrazole. r/chemistry. Retrieved from [Link]

-

Fang, W.-C., et al. (2024). Crystal structure of 1–methyl-3-propyl-4-nitro- 1H-pyrazole-5-carboxylic acid, C8H11N3O4. Zeitschrift für Kristallographie - New Crystal Structures, 239(4), 635–637. Retrieved from [Link]

-

Thorne, C. E., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molbank, 2023(3), M1688. Retrieved from [Link]

-

NIST. (n.d.). 1H-Pyrazole, 3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Chemsrc. (n.d.). 4-methyl-3-phenyl-1H-pyrazole. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]

-

PubChem. (n.d.). 1H-Pyrazole-4-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. 1H-Pyrazole-4-carbonitrile AldrichCPR 31108-57-3 [sigmaaldrich.com]

- 4. Pyrrole - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]

- 7. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

Technical Support Center: Synthesis of 4-Methyl-1H-Pyrazole-3-Carbonitrile

Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Process Chemist Scope: Optimization of CAS 24583-38-0 (and tautomers) synthesis.

Executive Summary

This technical guide addresses the yield optimization and troubleshooting for 4-methyl-1H-pyrazole-3-carbonitrile .

Critical Distinction: A frequent failure point in this synthesis is the selection of the wrong starting material, leading to the 3-methyl isomer (a common impurity) rather than the target 4-methyl isomer. This guide validates the Claisen Condensation Route (Ethyl Propionate + Ethyl Formate) as the primary pathway to ensure correct regiochemistry, followed by amide formation and dehydration.

Module 1: The Synthetic Pathway (Protocol & Logic)

The Validated Route

To ensure the methyl group is positioned at C4 and the nitrile at C3, you cannot use ethyl acetoacetate (which yields 3-methyl-5-carboxylate). You must construct the dicarbonyl skeleton with the methyl group on the central carbon.

| Step | Reaction | Reagents | Critical Parameter |

| 1 | Claisen Condensation | Ethyl Propionate + Ethyl Formate + NaOEt | Anhydrous conditions. Moisture kills the enolate. |

| 2 | Cyclization | Intermediate + Hydrazine Hydrate | Temperature Control (<10°C). Exotherm control prevents tarring. |

| 3 | Ammonolysis | Ester + NH₄OH (aq) | Sealed Vessel. Ammonia gas loss reduces conversion. |

| 4 | Dehydration | Amide + T3P (or POCl₃) | Water Scavenging. Any water hydrolyzes product back to acid. |

Visual Workflow (DOT Diagram)

Figure 1: Validated synthetic pathway ensuring correct regiochemistry (4-methyl vs 3-methyl).

Module 2: Troubleshooting The "Yield Killers"

Issue A: "I'm getting a mixture of isomers or the wrong product in Step 1."

Diagnosis: You likely used the wrong starting materials or allowed the reaction temperature to spike.

-

The Science: The formylation of ethyl propionate creates a reactive enolate. If you use Ethyl Acetate or Ethyl Acetoacetate, you will synthesize the 3-methyl isomer.

-

Corrective Action: Ensure starting material is Ethyl Propionate . Maintain reaction temperature between 0–5°C during the addition of ethyl formate to the base.

Issue B: "The Dehydration (Step 4) yields a gummy solid and low recovery."

Diagnosis: This is classic behavior when using POCl₃ (Phosphorus Oxychloride) without strict quenching protocols. The "gum" is often polyphosphoric acid trapping your product.

-

The Science: POCl₃ requires basic quenching. If the pH drops too low during quench, the product (a weak base) forms a salt and stays in the aqueous layer or forms an oil with phosphoric acid byproducts.

-

Protocol Upgrade (The T3P Method): Switch to T3P (Propylphosphonic anhydride) . It is milder, safer, and the byproducts are water-soluble, eliminating the "gum" issue.

-

Reference: T3P-mediated dehydration of primary amides is a proven "green" alternative to POCl₃ [1].

-

Issue C: "My product disappears during aqueous workup."

Diagnosis: 4-methyl-1H-pyrazole-3-carbonitrile has significant water solubility, especially if the pH is not neutral.

-

The Science: The pyrazole NH is acidic (pKa ~14), but the nitrogen lone pair can accept protons at low pH.

-

Corrective Action:

-

Saturate the aqueous layer with NaCl (Brine) before extraction.

-

Use Ethyl Acetate/THF (3:1) as the extraction solvent (better polarity match than DCM).

-

Ensure pH is adjusted to 6.5–7.5 before extraction.

-

Module 3: Detailed Optimization Protocols

Protocol 1: High-Yield Ring Construction

Target: Ethyl 4-methyl-1H-pyrazole-3-carboxylate

-

Enolate Formation: To a suspension of NaOEt (1.2 equiv) in dry Toluene at 0°C, add a mixture of Ethyl Propionate (1.0 equiv) and Ethyl Formate (1.1 equiv) dropwise over 1 hour.

-

Aging: Stir at room temperature for 12 hours. The sodium salt of the formyl-ester will precipitate.

-

Cyclization: Dissolve the salt in water (minimal volume). Cool to 0°C.

-

Hydrazine Addition: Add Hydrazine Hydrate (1.05 equiv) dropwise. Crucial: Maintain T < 10°C.

-

pH Adjustment: Acidify carefully with Acetic Acid to pH 7. The ester should precipitate as a solid.[1]

-

Yield Check: If no solid forms, extract with DCM.

Protocol 2: T3P Dehydration (The "Clean" Route)

Target: 4-methyl-1H-pyrazole-3-carbonitrile

-

Setup: Suspend 4-methyl-1H-pyrazole-3-carboxamide (1.0 equiv) in Ethyl Acetate (5 vol).

-

Reagent: Add Pyridine (2.5 equiv) followed by T3P (50% in EtOAc, 1.5 equiv) .

-

Reaction: Heat to reflux (approx 75°C) for 4–6 hours. Monitor by TLC/HPLC.

-

Quench: Cool to RT. Add water. Separate layers.

-

Wash: Wash organic layer with 0.5M HCl (to remove pyridine), then Sat. NaHCO₃, then Brine.

-

Isolation: Evaporate solvent. The nitrile usually crystallizes upon cooling.

Module 4: Decision Logic for Troubleshooting

Use this logic tree to diagnose low yields in real-time.

Figure 2: Diagnostic logic tree for isolating yield loss.

FAQ: Frequently Asked Questions

Q: Can I use Vilsmeier reagent (DMF/POCl₃) for the dehydration? A: Yes, but it is less atom-efficient than T3P and often harder to quench. If you must use POCl₃, use Imidazole as the base instead of pyridine to reduce "gummy" precipitate formation [2].

Q: My product is a liquid, but literature says it's a solid. Why? A: 4-methyl-1H-pyrazole-3-carbonitrile has a melting point around 50–55°C (depending on purity). If it is an oil, it likely contains solvent residues or the 3-methyl isomer impurity, which depresses the melting point. Recrystallize from minimal Ethanol/Water (1:1).

Q: Is the NH protection necessary before dehydration? A: generally, No . The electron-deficient nature of the pyrazole ring (especially with the electron-withdrawing nitrile forming) renders the NH relatively non-nucleophilic towards T3P or POCl₃ under standard conditions. However, if you observe N-phosphorylation, consider using a THP (tetrahydropyranyl) protecting group, though this adds two synthetic steps.

References

-

Augustine, J. K., et al. (2011).[2] "Propylphosphonic Anhydride (T3P): A Mild and Efficient Reagent for the Dehydration of Primary Amides to Nitriles." Synlett, 2011(15), 2223-2227.

-

Lipshutz, B. H., et al. (2023). "Dehydration of Primary Amides to Nitriles: A Sustainable Approach." Scientific Update, Discussing modern dehydration protocols including T3P and catalytic methods.

-

Sigma-Aldrich. "Ethyl 3-methylpyrazole-4-carboxylate Product Sheet" (Illustrating the isomer naming confusion; note the CAS 85290-78-4 refers to the 3-methyl-4-carboxylate, confirming the need for specific precursors for the 4-methyl-3-carboxylate).

Sources

Technical Support Center: Purification of 4-methyl-1H-pyrazole-3-carbonitrile

This guide provides in-depth technical support for the purification of 4-methyl-1H-pyrazole-3-carbonitrile using column chromatography. It is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with purifying polar, nitrogen-containing heterocyclic compounds.

Introduction: The Challenge of Purifying Pyrazole Derivatives

4-methyl-1H-pyrazole-3-carbonitrile is a polar molecule featuring a pyrazole ring and a nitrile group. While essential building blocks in medicinal chemistry, nitrogen-containing heterocycles present unique purification challenges.[1][2] The basic nitrogen atom in the pyrazole ring can interact strongly with the acidic silanol groups on the surface of standard silica gel, a common stationary phase.[3] This interaction often leads to experimental issues such as poor separation, significant peak tailing, and low recovery. This guide provides a systematic approach to overcoming these obstacles.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Method Development & Initial Setup

Question 1: What is the best starting point for developing a purification method for 4-methyl-1H-pyrazole-3-carbonitrile?

Answer: The foundation of any successful column chromatography separation is a well-developed method using Thin Layer Chromatography (TLC).[4] TLC is a rapid and inexpensive way to screen for an appropriate mobile phase (solvent system).

For 4-methyl-1H-pyrazole-3-carbonitrile, begin with a standard silica gel TLC plate (Silica Gel 60 F254). The goal is to find a solvent system that moves the desired compound to a retention factor (Rf) of approximately 0.3-0.4, which generally provides the best resolution during column chromatography.[5]

Table 1: Recommended Starting Solvent Systems for TLC Analysis

| System No. | Non-Polar Solvent | Polar Solvent | Starting Ratio (v/v) | Notes |

| 1 | Hexane | Ethyl Acetate | 70:30 | The most common starting point for moderately polar compounds. Adjust ratio to achieve target Rf.[6] |

| 2 | Dichloromethane | Methanol | 98:2 | A more polar system. Use if the compound shows little to no movement in Hexane/Ethyl Acetate.[7] |

| 3 | Toluene | Acetone | 80:20 | An alternative system with different selectivity that may help separate closely related impurities. |

| 4 | Hexane/EtOAc | + 0.5% TEA | (As determined above) | Add Triethylamine (TEA) if significant streaking or tailing is observed on the TLC plate.[8] |

Question 2: How do I choose between different stationary phases like silica gel and alumina?

Answer: The choice of stationary phase is critical and depends on the stability and properties of your compound.

-

Silica Gel: This is the default and most versatile stationary phase for normal-phase chromatography.[6] It is, however, acidic. If your 4-methyl-1H-pyrazole-3-carbonitrile sample is stable and does not show irreversible adsorption, standard flash-grade silica gel (230-400 mesh) is the best choice.[6]

-

Alumina: Alumina is available in acidic, neutral, and basic forms. For basic compounds like pyrazoles that may interact poorly with acidic silica, neutral or basic alumina can be an excellent alternative to prevent streaking and improve recovery.[3][7]

-

Deactivated Silica: If you must use silica but are facing issues with compound stability or tailing, you can "deactivate" it. This is done by pre-treating the silica with a small amount of a basic modifier, such as triethylamine, in the slurry or mobile phase.[9]

Section 2: Troubleshooting Common Purification Problems

Question 3: My compound is streaking or showing significant peak tailing on the column. How can I fix this?

Answer: This is the most common issue when purifying basic nitrogen-containing heterocycles on silica gel.[7] Tailing occurs due to strong, non-ideal interactions between the basic nitrogen of the pyrazole and acidic silanol (Si-OH) groups on the silica surface.[3]

Causality & Solution: The lone pair of electrons on the pyrazole's nitrogen forms a strong hydrogen bond with the acidic protons of the silanol groups. This slows down the elution of a portion of the molecules, causing them to "drag" behind the main band, resulting in a tailed peak.

Troubleshooting Steps:

-

Add a Basic Modifier: The most effective solution is to add a small amount of a competitive base to the mobile phase. Triethylamine (TEA) or ammonia (as a 1% solution in methanol, then added to the mobile phase) are common choices.[3][8] These modifiers will preferentially bind to the active silanol sites, effectively masking them from your compound and allowing it to elute symmetrically. A typical concentration is 0.1-1% v/v of TEA in your eluent.

-

Switch to a Different Stationary Phase: If adding a modifier does not resolve the issue, consider using neutral alumina, which lacks the highly acidic sites responsible for the interaction.[7]

Question 4: I can't separate my product from an impurity; they co-elute. What should I do?